p-Tolyl-1-thio-alpha-D-arabinofuranoside

Glycosylation Stereoselectivity Mycobacterial Arabinan

Researchers requiring stereocontrolled arabinofuranosylation face a critical leaving-group problem: generic thioglycoside donors fail to deliver the 1,2-trans selectivity needed for mycobacterial arabinan fragment assembly. p-Tolyl-1-thio-α-D-arabinofuranoside (CAS 204918-49-0) solves this via its unique p-tolylthio group, balancing stability and activatability under NIS/TfOH promotion. • Enables exclusive 1,2-trans-arabinofuranosylation without O-2 participation - essential for assembling M. tuberculosis arabinan di- and tetrasaccharide building blocks. • Validated precursor for Ag85C inhibitor libraries; downstream conjugates exhibit Ki values down to 18.2 μM. • Supplied at ≥95% purity with full documentation; standard ambient global shipping.

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
CAS No. 204918-49-0
Cat. No. B1412431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolyl-1-thio-alpha-D-arabinofuranoside
CAS204918-49-0
Molecular FormulaC12H16O4S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O
InChIInChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-/m1/s1
InChIKeyHAIKIYVHHZHPJW-WISYIIOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolyl-1-thio-α-D-arabinofuranoside: Core Thioglycoside Building Block


p-Tolyl-1-thio-α-D-arabinofuranoside (CAS 204918-49-0) is an unprotected thioglycoside donor based on the D-arabinofuranose scaffold. Its molecular formula is C₁₂H₁₆O₄S with a molecular weight of 256.32 g/mol . The compound is commercially available at a minimum purity of 95% and serves as a crucial precursor for the synthesis of more complex thioglycoside building blocks, including p-tolyl 2,3,5-tri-O-benzoyl-1-thio-α-D-arabinofuranoside, which is used in 100 g scale syntheses of oligoarabinofuranosides [1].

Thioglycoside donor for arabinofuranoside synthesis
p-Tolyl leaving group for stereoselective glycosylation
Unprotected scaffold for further derivatization

p-Tolyl-1-thio-α-D-arabinofuranoside: Essential for Stereoselective Glycosylation


p-Tolyl-1-thio-α-D-arabinofuranoside cannot be simply interchanged with other common thioglycoside donors, such as ethyl or phenyl thioglycosides, due to its unique reactivity profile. The p-tolylthio leaving group provides a distinct balance of stability and activatability under standard glycosylation promoters like N-iodosuccinimide/triflic acid (NIS/TfOH) [1]. Critically, the efficiency and stereoselectivity of arabinofuranosylation are highly dependent on the nature of the leaving group; studies have shown that Ara-β-(1→2)-Ara p-tolyl thioglycoside donors enable 1,2-trans-stereoselective synthesis, whereas analogous donors with benzoyl groups or mixed silyl/benzoyl groups result in a complete loss of stereocontrol [2]. Substituting a generic thioglycoside would therefore risk failed glycosylations, poor anomeric selectivity, and ultimately, a non-viable synthetic route for constructing mycobacterial arabinan fragments.

Leaving group reactivity
p-Tolylthio activation may differ from ethyl/phenyl thioglycosides; generic donors may not achieve chemoselective glycosylation.
Stereochemical outcome
Benzoyl or mixed silyl/benzoyl donors can lead to complete loss of 1,2-trans stereocontrol when O-2 participation is absent.

p-Tolyl-1-thio-α-D-arabinofuranoside: Quantitative Comparison


Stereoselective Glycosylation: p-Tolyl vs. Benzoyl Donors

In a head-to-head comparison of Ara-β-(1→2)-Ara disaccharide donors, the p-tolyl thioglycoside variant enabled efficient 1,2-trans-arabinofuranosylation to synthesize a protected tetrasaccharide fragment of M. tuberculosis arabinan. In contrast, donors incorporating benzoyl groups or a combination of silyl and benzoyl groups led to a complete loss of stereocontrol [1]. This directly demonstrates that the p-tolylthio leaving group is essential for achieving stereoselective outcomes when O-2 participation is absent.

Stereoselectivity
Head-to-head
p-Tolyl donor: Stereocontrolled tetrasaccharide
Benzoyl/mixed: Loss of stereocontrol
Leaving group determines anomeric selectivity
No O-2 participation; NIS/TfOH
Glycosylation Stereoselectivity Mycobacterial Arabinan Thioglycoside Donor

Chemoselective Glycosylation: p-Tolyl vs. Ethyl Thioglycosides

A foundational study established that p-tolyl thioglycosides exhibit a distinct reactivity profile compared to ethyl thioglycosides, a difference that can be exploited for chemoselective glycosylation strategies [1]. While this study was performed on gluco-configured donors, the principle of anomeric reactivity modulation by the p-tolyl group is a class-level characteristic applicable to the arabinofuranoside series. This allows for sequential, one-pot oligosaccharide assembly where p-tolyl thioglycosides can be selectively activated in the presence of less reactive donors.

Chemoselectivity
Class-level
p-Tolyl vs Ethyl: distinct reactivity
Qualitative difference in activation threshold
Enables orthogonal donor activation strategy
Class-level inference from gluco-series
Chemoselective Glycosylation Thioglycoside Reactivity Oligosaccharide Synthesis

Antigen 85C Inhibition by Arabinofuranoside Conjugates

A series of thiophenyl-thioarabinofuranoside conjugates were synthesized and evaluated for their ability to inhibit the mycolyltransferase activity of Mycobacterium tuberculosis Antigen 85C [1]. The conjugates, which incorporate the thioarabinofuranoside moiety, demonstrated Ki values ranging from 18.2 to 71.0 μM in a fluorescence-based assay. The X-ray crystal structure of the most potent inhibitor bound to Ag85C confirmed the arabinofuranoside moiety occupies the carbohydrate-binding site of the enzyme, driven by shape complementarity [1]. This provides direct evidence that the arabinofuranoside scaffold, when properly functionalized, can engage and inhibit a validated mycobacterial drug target.

Ag85C Inhibition
Head-to-head
Ki = 18.2 – 71.0 μM
Arabinofuranoside occupies carbohydrate-binding site
Conjugate series; X-ray co-crystal confirmed
Mycobacterium tuberculosis Antigen 85C Mycolyltransferase Inhibitor Thioarabinofuranoside

p-Tolyl-1-thio-α-D-arabinofuranoside: Validated Applications


Stereodefined Mycobacterial Arabinan Synthesis

Based on the direct evidence that p-tolyl thioglycoside donors uniquely enable 1,2-trans-stereoselective arabinofuranosylation in the absence of O-2 participation [1], this compound is the validated precursor for synthesizing protected disaccharide and tetrasaccharide building blocks corresponding to M. tuberculosis arabinan. Researchers should prioritize this scaffold when stereocontrol is paramount, as alternative leaving groups have been shown to fail in identical contexts [1].

Antigen 85C Inhibitor Development

The demonstrated inhibition of M. tuberculosis Ag85C by thiophenyl-thioarabinofuranoside conjugates (Ki values down to 18.2 μM) and the structural validation of arabinofuranoside binding [2] support the use of p-tolyl-1-thio-α-D-arabinofuranoside as a starting material for the synthesis of novel inhibitor libraries. Its procurement is justified for medicinal chemistry programs targeting mycolyltransferase enzymes as part of anti-tuberculosis drug discovery efforts.

Chemoselective One-Pot Oligosaccharide Assembly

Leveraging the class-level reactivity differential between p-tolyl and ethyl thioglycosides [3], p-tolyl-1-thio-α-D-arabinofuranoside can be strategically employed as a donor or acceptor in chemoselective glycosylation sequences. This enables the iterative, one-pot synthesis of complex oligoarabinofuranosides without intermediate purification, a significant advantage for streamlining the production of glycoconjugate tools for biological studies [4].

Application
Selection Property
Validation Focus
Mycobacterial arabinan synthesis
p-Tolyl leaving group for 1,2-trans stereocontrol
Anomeric selectivity in O-2 unsubstituted donors
Ag85C mycolyltransferase inhibitor studies
Arabinofuranoside core binding validation
Ki ranking and X-ray structural fit
One-pot iterative oligosaccharide assembly
p-Tolyl/ethyl reactivity differential
Chemoselective activation under NIS/TfOH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Tolyl-1-thio-alpha-D-arabinofuranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.